Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at position 4 with a furan-2-yl group and at position 1 with a methyl acetate moiety. This structure combines a dihydropyridinone ring—a scaffold known for its bioactivity in pharmaceuticals—with a furan heterocycle, which contributes to its electronic and steric properties.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-[4-(furan-2-yl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3 |
InChI Key |
OZVSNYCHHLNSQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a dihydropyridine precursor under controlled conditions. For instance, the reaction might involve the use of a furan-2-carboxaldehyde and a dihydropyridine derivative in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate. For instance, derivatives containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.
A significant study demonstrated that compounds with furan and dihydropyridine structures exhibited potent inhibition against human cancer cell lines, with some achieving IC50 values below 870 nM. Notably, certain derivatives showed comparable efficacy to established anticancer drugs, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Studies suggest that derivatives of dihydropyridine exhibit activity against a range of bacterial strains. The presence of the furan ring enhances the compound's interaction with microbial targets, leading to increased efficacy against resistant strains .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
Multi-component Reactions
The compound can be utilized in multi-component reactions (MCRs), which are valuable for synthesizing libraries of compounds efficiently. For instance, it can react with aldehydes and isocyanides to form diverse heterocyclic compounds that have potential applications in drug discovery .
Synthesis of Novel Therapeutics
The versatility of this compound in synthetic chemistry makes it a candidate for developing novel therapeutics targeting various diseases beyond cancer, including neurodegenerative disorders and infections .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related 1,2-dihydropyridinone derivatives, which differ in substituent patterns and associated properties. Below is a detailed analysis based on molecular structure, physicochemical parameters, and inferred reactivity:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Polarity: The target compound’s furan-2-yl group introduces aromaticity and moderate polarity, while the methyl acetate at position 1 balances solubility and membrane permeability.
Electronic and Steric Modifications: Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate () incorporates a cyano group (strong electron-withdrawing) and a methylsulfanyl group (electron-donating), creating a polarized electronic environment. The phenyl group at position 6 adds steric bulk, which may hinder rotational freedom and influence binding specificity .
However, the target compound’s furan substituent may reduce solubility in aqueous media relative to the amino-substituted analog .
Research Implications:
- The furan ring in the target compound could facilitate π-stacking interactions in biological targets, such as enzymes or receptors, but may also introduce metabolic liabilities (e.g., furan oxidation).
- Comparative studies with the amino-substituted analog () could reveal trade-offs between polarity and permeability in drug design .
Biological Activity
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine core substituted with a furan ring and an ester group. This structural arrangement contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown efficacy against various bacterial strains. The presence of the furan moiety is believed to enhance the antimicrobial activity by facilitating interactions with microbial cell membranes.
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for anticancer potential. Studies have demonstrated that derivatives of dihydropyridine can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and disruption of cell cycle progression.
Case Study: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, it was found to significantly inhibit cell proliferation in:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G0/G1 phase |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress : The furan ring may contribute to the generation of reactive oxygen species (ROS), which can induce oxidative stress in target cells, leading to cell death.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into structure–activity relationships (SAR) that inform potential modifications for enhanced efficacy.
Structure–Activity Relationship (SAR)
The following table summarizes findings from SAR studies on related dihydropyridine derivatives:
| Substituent | Biological Activity | Impact on Efficacy |
|---|---|---|
| Furan ring | Increased antimicrobial activity | Positive |
| Acetate group | Enhanced solubility | Positive |
| Hydroxyl group | Improved anticancer activity | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
